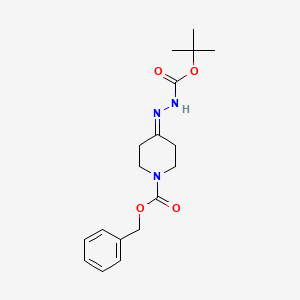
Benzyl 4-(2-(tert-butoxycarbonyl) hydrazono) piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-(tert-butoxycarbonyl) hydrazono) piperidine-1-carboxylate is a chemical compound with the CAS Number: 863560-00-3 . It has a molecular weight of 347.41 . The compound is a white to yellow solid at room temperature .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 347.41 .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have potential applications in pharmaceuticals and materials science .
Biological Activity Spectrum
Derivatives of this compound have shown a wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. This makes it a valuable compound for the development of new therapeutic agents .
Intermediate for Antiviral Protease Inhibitors
It is used as an intermediate in the preparation of antiviral protease inhibitors. These inhibitors are crucial in the treatment of viral infections, including HIV and Hepatitis C, by preventing the replication of the virus within the host cell .
Chemical Synthesis and Chromatography
The compound is utilized in chemical synthesis and chromatography, aiding in the purification and analysis of chemical substances. This is essential in both research and industrial applications to ensure the quality and safety of chemical products .
Material Science Research
In material science, this compound can be used to introduce steric bulk groups into catalysts through reactions like Suzuki and Ullmann coupling. This is important for the development of new materials with specific properties, such as increased stability or reactivity .
Organic Chemistry Education
It also finds application in educational settings, particularly in organic chemistry to demonstrate reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation, which are fundamental concepts in organic chemistry .
Synthesis of Benzyl-Protected Compounds
This compound is instrumental in the synthesis of benzyl-protected compounds. These protected compounds are key intermediates in various organic reactions and can be used to introduce functional groups into more complex molecules .
Research on Halogen Exchange Reactions
Lastly, it is used in research focusing on halogen exchange reactions. This process is significant in the synthesis of various organic compounds, where it can simplify the purification process by allowing for recrystallization .
Mecanismo De Acción
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
benzyl 4-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-18(2,3)25-16(22)20-19-15-9-11-21(12-10-15)17(23)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGQSRGTUNRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


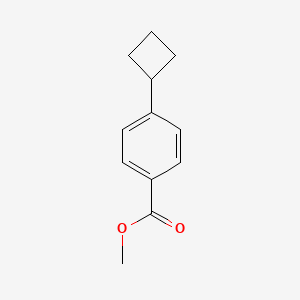
![tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6333586.png)

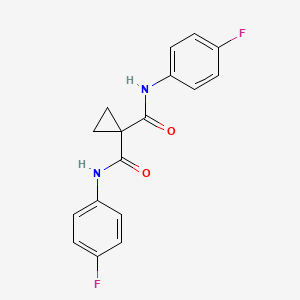
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
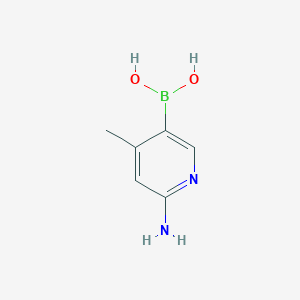
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)
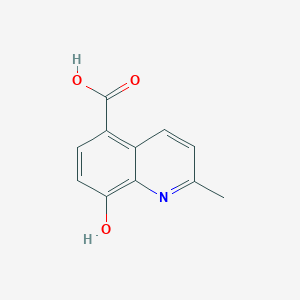
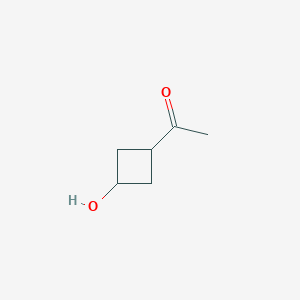

![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)

